[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile
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Overview
Description
[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile: is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a 2,2-dimethylpropyl chain, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile typically involves the following steps:
Formation of the Diphenylphosphoryl Intermediate: This step involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent under controlled conditions to form the diphenylphosphoryl intermediate.
Attachment of the 2,2-Dimethylpropyl Chain: The diphenylphosphoryl intermediate is then reacted with a 2,2-dimethylpropyl halide in the presence of a base to form the desired 2,2-dimethylpropyl derivative.
Introduction of the Propanedinitrile Group: Finally, the 2,2-dimethylpropyl derivative is reacted with a suitable nitrile source, such as malononitrile, under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups or the diphenylphosphoryl moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Phosphine oxides, phosphonic acids.
Reduction Products: Primary amines, secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides, due to its potential bioactivity.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile: shares structural similarities with other diphenylphosphoryl-containing compounds, such as diphenylphosphoryl chloride and diphenylphosphoryl azide.
Nitrile-Containing Compounds: It can be compared with other nitrile-containing compounds like acetonitrile, benzonitrile, and malononitrile.
Uniqueness:
Structural Features: The combination of a diphenylphosphoryl group with a 2,2-dimethylpropyl chain and a propanedinitrile moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both electron-withdrawing nitrile groups and the bulky diphenylphosphoryl group influences the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
922729-94-0 |
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Molecular Formula |
C20H21N2OP |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1-diphenylphosphoryl-2,2-dimethylpropyl)propanedinitrile |
InChI |
InChI=1S/C20H21N2OP/c1-20(2,3)19(16(14-21)15-22)24(23,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,1-3H3 |
InChI Key |
ARGGNXGYJGZHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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